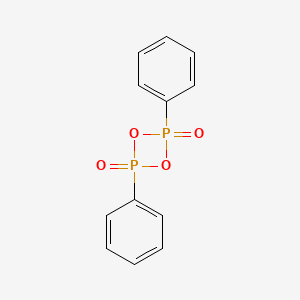
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide is a unique organophosphorus compound with the molecular formula C12H10O4P2 It is known for its distinctive structure, which includes a four-membered ring containing both phosphorus and oxygen atoms
Preparation Methods
The synthesis of 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide typically involves multi-step reactions. One common method includes the reaction of phenylphosphonic dichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations provide valuable insights into the reaction mechanisms and conditions required for its formation.
Chemical Reactions Analysis
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s phosphorus-oxygen ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide can be compared with other similar compounds, such as:
1,3,2,4-Dioxadiphosphetane 2,4-dioxide: Lacks the phenyl groups, making it less stable and less reactive.
2,4-Diphenyl-1,3,2,4-dioxadiboretane: Contains boron instead of phosphorus, leading to different chemical properties and reactivity.
2,4-Dimethyl-1,3,2,4-dioxadiphosphetane 2,4-dioxide: Substitutes methyl groups for phenyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
10291-80-2 |
|---|---|
Molecular Formula |
C12H10O4P2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
2,4-diphenyl-1,3,2λ5,4λ5-dioxadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(11-7-3-1-4-8-11)15-18(14,16-17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
NIQPVHVCPGEQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)OP(=O)(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)
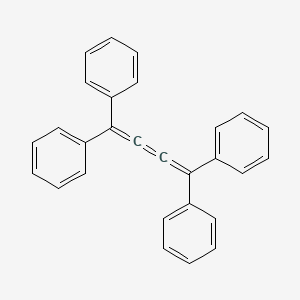


![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
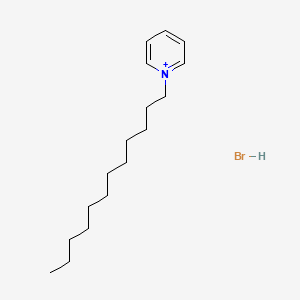

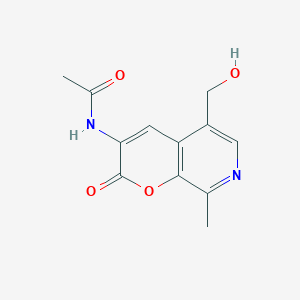
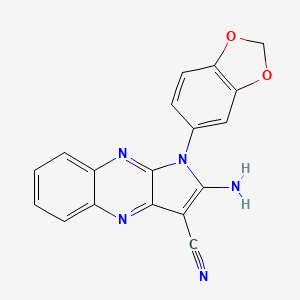
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)

![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
